REACTION_CXSMILES
|
[Br:1][C:2]1[C:14]([CH3:15])=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8](O)=[O:9])=[CH:4][C:3]=1[CH3:16].O.Cl>O1CCCC1>[Br:1][C:2]1[C:14]([CH3:15])=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[CH2:8][OH:9])=[CH:4][C:3]=1[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(OC(C(=O)O)(C)C)C=C1C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
borane methylsulfide complex (2.6 mL) is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (hexane/ethyl acetate 100:0→50:50)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |